Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
CAS No.:
Cat. No.: VC13393924
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3 |
| Standard InChI Key | HUSNZWYHFRIZPG-UHFFFAOYSA-N |
| SMILES | CC1CC(C2=CC=CC=C2N1)C(=O)OC |
| Canonical SMILES | CC1CC(C2=CC=CC=C2N1)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate features a fused bicyclic system comprising a benzene ring fused to a piperidine-like ring. The 2-methyl substituent and 4-carboxylate ester group introduce steric and electronic modifications that influence its reactivity and biological interactions. The molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
| SMILES | CC1CC(C2=CC=CC=C2N1)C(=O)OC |
| InChI Key | HUSNZWYHFRIZPG-UHFFFAOYSA-N |
The compound’s stereochemistry is critical, as the configuration at the 2- and 4-positions affects its diastereomeric ratio during synthesis. For instance, bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dichloromethane favor the formation of specific diastereomers, with reaction conditions optimizing yields up to 95%.
Synthesis and Chemical Transformations
Synthetic Methodologies
The synthesis of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically employs cyclization strategies or reduction of preformed quinoline derivatives. A prominent approach involves the use of DBU in dichloromethane, which facilitates high diastereoselectivity. For example, reacting methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate precursors under controlled temperatures (0–25°C) achieves diastereomeric ratios of up to 95:5.
Comparative studies with related tetrahydroquinolines, such as those synthesized via SmI₂-mediated reductions of quinolin-2(1H)-ones, reveal distinct mechanistic pathways. While SmI₂/Et₃N/H₂O systems cleave C–O bonds in amides to yield 1,2,3,4-tetrahydroquinolines , the target compound’s synthesis emphasizes stereochemical control through base-mediated cyclization.
Table 2: Synthesis Conditions and Outcomes
| Method | Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| DBU in DCM | 0–25°C, 12–24 h | 85–95% | 95:5 |
| SmI₂/Et₃N/H₂O | Room temperature, 6 h | 70–80% | N/A |
Applications in Medicinal Chemistry
NMDA Receptor Modulation
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate exhibits promising activity in modulating NMDA receptors, which are pivotal in synaptic plasticity and neurodegenerative disorders. By interacting with the glutamate-binding site, this compound may attenuate excitotoxic neuronal damage, offering potential therapeutic benefits in conditions like Alzheimer’s disease and ischemic stroke.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable for confirming structural integrity. ¹H NMR spectra typically show resonances for the methyl group at δ 1.2–1.4 ppm and the ester carbonyl at δ 3.7 ppm, while ¹³C NMR corroborates the carboxylate carbon at δ 170–175 ppm. IR spectra further validate the ester functional group via a strong absorption band near 1720 cm⁻¹.
Comparative Analysis with Related Compounds
Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate
This positional isomer, with the carboxylate group at the 2-position, exhibits a molecular weight of 227.69 g/mol and distinct pharmacological profiles. Unlike the 4-carboxylate derivative, it shows weaker NMDA receptor affinity but enhanced solubility due to altered hydrogen-bonding capabilities .
Table 3: Structural and Functional Comparisons
| Property | 4-Carboxylate Derivative | 2-Carboxylate Derivative |
|---|---|---|
| Molecular Weight | 205.25 g/mol | 227.69 g/mol |
| NMDA Receptor IC₅₀ | 15 µM | 45 µM |
| Aqueous Solubility | 2.1 mg/mL | 5.8 mg/mL |
Future Research Directions
Expanding Therapeutic Indications
Ongoing research aims to explore the compound’s efficacy in non-neurological conditions, such as inflammatory diseases and metabolic disorders. Preliminary data suggest that tetrahydroquinoline derivatives inhibit cyclooxygenase-2 (COX-2), hinting at anti-inflammatory potential .
Synthetic Optimization
Advances in asymmetric catalysis could improve diastereoselectivity, reducing reliance on stoichiometric bases like DBU. Enantioselective organocatalytic methods, leveraging hydrogen-bond-donating catalysts, may offer greener alternatives with comparable yields.
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